molecular formula C14H17ClN2 B2426005 6-(Piperidin-4-yl)quinoline hydrochloride CAS No. 2140866-90-4

6-(Piperidin-4-yl)quinoline hydrochloride

Cat. No.: B2426005
CAS No.: 2140866-90-4
M. Wt: 248.75
InChI Key: WYCZOXHYRMJNBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Piperidin-4-yl)quinoline hydrochloride is a compound that features a quinoline ring system substituted with a piperidine moiety at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The hydrochloride salt form enhances its solubility in water, making it more suitable for biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Piperidin-4-yl)quinoline hydrochloride typically involves the formation of the quinoline ring followed by the introduction of the piperidine moiety. One common method is the Pfitzinger reaction, which involves the condensation of an isatin with an aldehyde in the presence of a base to form the quinoline core. The piperidine ring can then be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

6-(Piperidin-4-yl)quinoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The piperidine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or sulfonates under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline ring yields quinoline N-oxide, while reduction of a nitro group results in the corresponding amine.

Scientific Research Applications

6-(Piperidin-4-yl)quinoline hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Piperine: A naturally occurring alkaloid with a piperidine moiety, known for its antioxidant and anti-inflammatory properties.

    Quinoline: The parent compound of the quinoline family, widely studied for its antimicrobial and antimalarial activities.

    Evodiamine: Another piperidine-containing compound with significant anticancer properties.

Uniqueness

6-(Piperidin-4-yl)quinoline hydrochloride is unique due to its combined quinoline and piperidine structures, which confer a distinct set of chemical and biological properties. This combination allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

6-piperidin-4-ylquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2.ClH/c1-2-13-10-12(3-4-14(13)16-7-1)11-5-8-15-9-6-11;/h1-4,7,10-11,15H,5-6,8-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCZOXHYRMJNBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC3=C(C=C2)N=CC=C3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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